

# Spectroscopic Data of 5-Fluoropyridine-2-Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-fluoropyridine-2-carboxylic Acid

Cat. No.: B022181

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## Introduction

**5-Fluoropyridine-2-carboxylic acid** (also known as 5-fluoropicolinic acid) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its structural confirmation and purity assessment are paramount. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented for researchers and scientists.

## Data Presentation

While comprehensive, experimentally verified spectroscopic datasets for **5-fluoropyridine-2-carboxylic acid** are not readily available in public literature, the following tables summarize the expected data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Expected  $^1\text{H}$  NMR Data Solvent: DMSO- $d_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.5 - 14.0	Broad Singlet	-	-COOH
~8.7 - 8.8	Doublet	~3.0	H-6
~8.2 - 8.3	Doublet of Doublets	~8.8, 4.5	H-3
~8.0 - 8.1	Triplet of Doublets	~8.8, 3.0	H-4

Table 2: Expected  $^{13}\text{C}$  NMR Data Solvent: DMSO- $d_6$ 

Chemical Shift ( $\delta$ , ppm)	C-F Coupling (J, Hz)	Assignment
~165.0	Low	C-7 (C=O)
~158.0	Large (~240-260)	C-5
~148.0	Low	C-2
~142.0	Medium (~25-30)	C-6
~125.0	Medium (~20-25)	C-4
~122.0	Low (~5-10)	C-3

Table 3: Expected  $^{19}\text{F}$  NMR Data Solvent: DMSO- $d_6$ , Reference:  $\text{CFCl}_3$ 

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
-115 to -125	Multiplet	F-5

Table 4: Expected Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3100 - 3000	Medium	Aromatic C-H stretch
~1710 - 1690	Strong	C=O stretch (Carboxylic acid dimer)
~1610, ~1580	Medium-Strong	Aromatic C=C and C=N ring stretching
~1300 - 1200	Strong	C-O stretch, coupled with O-H bend
~1250 - 1150	Strong	C-F stretch
~920	Broad, Medium	O-H bend (out-of-plane, dimer)

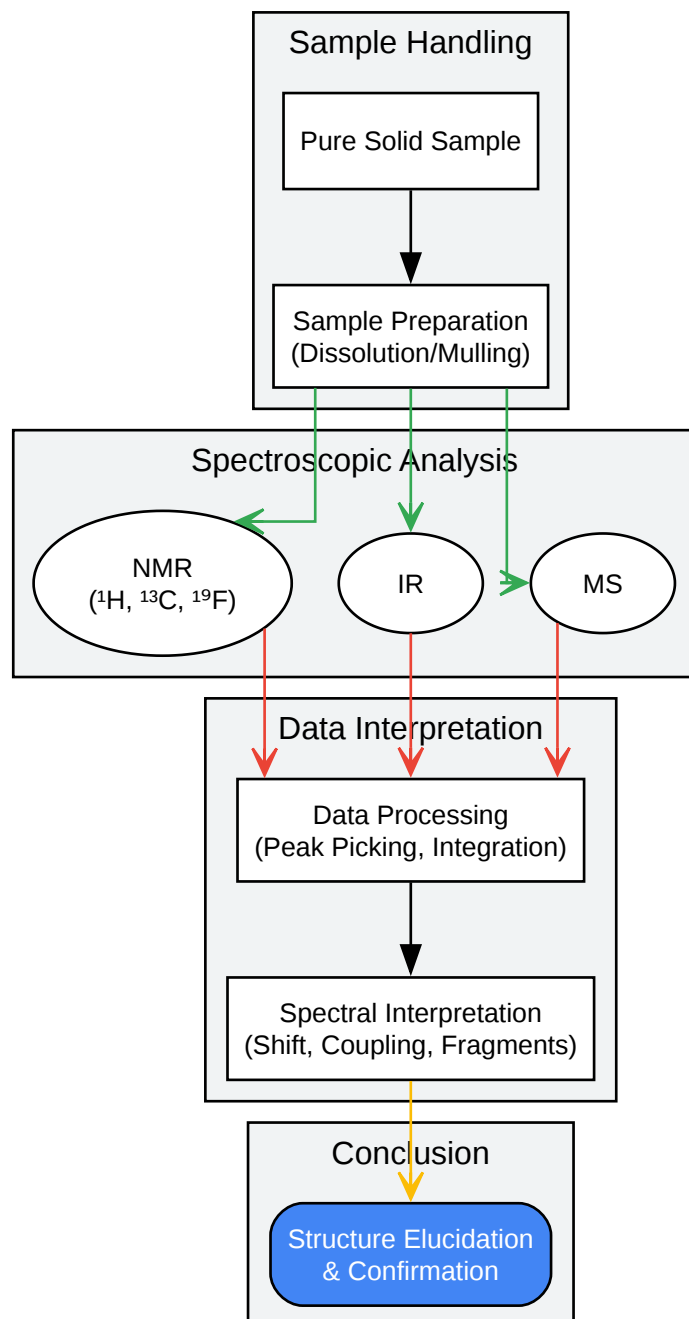
Table 5: Expected Mass Spectrometry (MS) Data Ionization Mode: Electron Impact (EI)

m/z	Proposed Fragment	Notes
141	[C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )[ <a href="#">1</a> ]
124	[M - OH] <sup>+</sup>	Loss of hydroxyl radical
96	[M - COOH] <sup>+</sup>	Loss of carboxyl group
95	[M - H <sub>2</sub> O - CO] <sup>+</sup>	Loss of water and carbon monoxide
69	[C <sub>4</sub> H <sub>2</sub> F] <sup>+</sup>	Fragmentation of the pyridine ring

## Logical & Experimental Workflows

The structural elucidation of a novel or synthesized compound like **5-fluoropyridine-2-carboxylic acid** follows a logical progression of spectroscopic analyses.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of an organic compound.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of dry **5-fluoropyridine-2-carboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , as the carboxylic acid proton is readily exchangeable in  $D_2O$  or  $CD_3OD$ ).
- Ensure the solid is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Acquire  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - For  $^1H$  NMR, typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
  - For  $^{13}C$  NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.
  - For  $^{19}F$  NMR, a simple pulse-acquire sequence is usually sufficient. No external standard is required if the spectrometer is calibrated, but an external reference like  $CFCl_3$  can be used.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak for  $^1H$  and  $^{13}C$ ). Integrate the  $^1H$  NMR signals and pick peaks for all spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

#### Methodology (Thin Film Method):

- Sample Preparation: Place a small amount (1-2 mg) of **5-fluoropyridine-2-carboxylic acid** into a clean vial.
- Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).
- Deposit one or two drops of this solution onto the surface of a salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.
- Data Acquisition:
  - Place the salt plate into the sample holder of an FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment first.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electron Impact Ionization - EI, via GC-MS): Note: As the compound is a carboxylic acid, derivatization may be required to increase volatility for Gas Chromatography (GC).

- Sample Preparation & Derivatization (if required):
  - Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

- To enhance volatility, the carboxylic acid can be derivatized to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a silylating agent like BSTFA).
- Instrument Setup:
  - Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
  - Set a temperature program, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
  - Set the MS transfer line temperature to ~280°C and the ion source temperature to ~230°C.
- Data Acquisition:
  - Inject 1 µL of the prepared sample solution into the GC-MS.
  - Acquire data in full scan mode, typically over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV for EI.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum for this peak, identifying the molecular ion (M<sup>+</sup>) and the major fragment ions. Compare the observed fragmentation pattern with theoretically predictable cleavages.[\[2\]](#)[\[3\]](#)[\[4\]](#)

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## References

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